molecular formula C8H11N3O5 B2505337 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1855899-69-2

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2505337
M. Wt: 229.192
InChI Key: GIBLBTZWKKGZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a derivative of 3-Ethoxy-4-nitro-1H-pyrazole . The CAS Number of 3-Ethoxy-4-nitro-1H-pyrazole is 400878-03-7 . It has a molecular weight of 157.13 .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. The MSDS (Material Safety Data Sheet) provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. The MSDS for 3-Ethoxy-4-nitro-1H-pyrazole is available , but the specific safety and hazards of “3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid” are not mentioned in the sources I found.

properties

IUPAC Name

3-(3-ethoxy-4-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c1-2-16-8-6(11(14)15)5-10(9-8)4-3-7(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBLBTZWKKGZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.